molecular formula C5H6N4O B13864149 7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one

7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one

Cat. No.: B13864149
M. Wt: 138.13 g/mol
InChI Key: OJIQPLCRQDAFSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one is a nitrogen-rich heterocyclic compound that serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry. Its core structure is of significant interest for developing novel therapeutic agents, with documented research applications spanning multiple disease areas. Compounds based on the triazolopyrazine scaffold have demonstrated promising in vitro antitumoral activity , with mechanism-of-action studies revealing that the biological effect is linked to the inhibition of tubulin polymerization . Furthermore, this chemical class is extensively investigated in neuroscience and immunology, as substituted triazolopyrazinones are recognized as potent P2X7 receptor antagonists . The P2X7 receptor is a well-validated target for the treatment of inflammatory and neurological disorders. The structural motif is also found in approved pharmaceuticals, most notably in Dipeptidyl Peptidase 4 (DPP-4) inhibitors like sitagliptin, which is used for the management of type 2 diabetes . This underscores the high value and proven success of the triazolopyrazine core in drug discovery. For research purposes only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C5H6N4O

Molecular Weight

138.13 g/mol

IUPAC Name

7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one

InChI

InChI=1S/C5H6N4O/c10-5-2-9-4(1-6-5)7-3-8-9/h3H,1-2H2,(H,6,10)

InChI Key

OJIQPLCRQDAFSX-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC=NN2CC(=O)N1

Origin of Product

United States

Preparation Methods

Ugi–Huisgen Tandem Reaction Approach

A prominent and efficient method involves a one-pot tandem Ugi reaction followed by Huisgen cycloaddition to construct the triazolo-pyrazine scaffold.

  • Starting Materials: 2-azido-3-arylpropanoic acids, amines, and alkynes.
  • Reaction Conditions: The Ugi reaction is carried out at elevated temperatures (around 50 °C) for extended times (up to 72 hours) to promote the formation of linear Ugi adducts, which then undergo intramolecular Huisgen cyclization upon heating in toluene or under microwave irradiation.
  • Yields: Near quantitative yields (95–98%) of 4,5-dihydrotriazolo[1,5-a]pyrazin-6(7H)-ones have been reported.
  • Purification: Products are typically purified by recrystallization from dichloromethane/hexane mixtures.
  • Notes: Crystallization rate affects polymorphism, influencing melting points and physicochemical properties.

Table 1: Representative Yields of 4,5-Dihydrotriazolo[1,5-a]pyrazin-6(7H)-ones

Compound Substituent (R) Yield (%) Melting Point (°C) Notes
9a H 98 238–240 (fast crystallization) / 181–183 (slow) Diastereomeric forms observed
9b Br, F 98 Not specified High purity
9c Br, F 95 Not specified High purity
9d OEt, F 97 Not specified High purity
9e OMe 98 Not specified High purity
9f Cl, Cl 96 Not specified High purity

Source: Pokhodylo et al., Synthesis, 2022

Cycloaddition Using Silyl-Protected Ynone Derivatives

Another synthetic strategy involves the use of silyl-protected ynones and amino azides to form the triazolo-pyrazine ring system via 1,3-dipolar cycloaddition.

  • Key Reaction: Huisgen 1,3-dipolar cycloaddition between azides and alkynes.
  • Procedure: One-pot reaction combining silyl-protected ynones with amino azides under mild conditions.
  • Outcome: Formation of 3-protected-4-phenyl-6,7-dihydro-triazolo[1,5-a]pyrazine derivatives.
  • Advantages: Regioselective synthesis without the need for metal catalysts.

Source: Koguchi et al., Communications, 2015

Multicomponent Reactions Involving Hydrazino and Pyrazole Precursors

For related triazolo derivatives, multicomponent reactions involving hydrazino-triazole derivatives, acetylacetone, aldehydes, and phenacyl bromides have been reported.

  • Reaction Type: One-pot four-component condensation.
  • Conditions: Reflux in ethanol with catalytic acid, followed by addition of phenacyl bromides and organic base (e.g., triethylamine) to promote ring closure.
  • Yields: Excellent yields of dihydrotriazolo derivatives.
  • Characterization: Confirmed by FT-IR, 1H-NMR showing characteristic signals for carbonyl, NH, methyl, and aromatic protons.

Source: 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-triazolo derivatives synthesis, 2021

Patent-Reported Synthesis of Related Dihydrotriazolo Compounds

Patent literature describes multi-step preparation of 6,7-dihydro-4H-triazolo[1,5-a]pyrazine derivatives involving:

  • Preparation of substituted tetrahydropyrazolo intermediates.
  • Subsequent functionalization with thiazolidine and thiadiazolidine moieties.
  • Use of bases like triethylamine to facilitate cyclization.
  • Isolation of white solid products in milligram scale.

Source: WO2018011163A1 Patent

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Ugi–Huisgen Tandem Reaction One-pot, multicomponent, high yields Efficient, minimal purification Requires long reaction times
Silyl-Protected Ynone Cycloaddition Regioselective, catalyst-free Mild conditions, selective synthesis Limited substrate scope
Multicomponent Hydrazino Condensation Four-component, acid/base catalyzed High yields, straightforward Requires careful control of conditions
Patent Multi-step Synthesis Stepwise functionalization and cyclization Allows diverse functional groups More complex, lower scalability

Summary of Research Results and Notes

  • The Ugi–Huisgen tandem reaction is a highly effective method for synthesizing 7,8-dihydro-5H-triazolo[1,5-a]pyrazin-6-one analogs with excellent yields (95–98%) and purity, suitable for diverse substitutions.
  • Crystallization conditions significantly affect the physical properties of the products, indicating polymorphism that may influence biological activity and formulation.
  • The 1,3-dipolar cycloaddition approach using silyl-protected ynones offers a regioselective and catalyst-free route, expanding synthetic versatility.
  • Multicomponent reactions involving hydrazino-triazole derivatives provide a practical and scalable route to related triazolo compounds, with detailed spectral characterization confirming structure.
  • Patent methods provide additional synthetic routes for functionalized derivatives, highlighting the potential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The exact molecular interactions and pathways depend on the specific biological context and target .

Comparison with Similar Compounds

Key Structural Insights :

  • Aromaticity vs. Saturation: Fully aromatic triazolopyrimidines (e.g., phenyl-triazolopyrimidine-6-carboxamide) exhibit stronger π-π stacking interactions, enhancing binding to biological targets like protein kinases .
  • Functional Group Influence : Sulfonamide substituents (as in triazolopyrimidine-2-sulfonamides) are critical for herbicidal activity by mimicking the natural substrate of acetolactate synthase (ALS) . Ketone groups (e.g., in the target compound) may participate in hydrogen bonding, influencing pharmacological activity.

Agrochemical Relevance

  • Herbicidal Activity : Triazolopyrimidine-2-sulfonamides (e.g., compound 8a–8f) inhibit ALS with EC₅₀ values of 0.01–0.1 mg/L, comparable to commercial sulfonylureas . Structural similarities suggest the target compound could be optimized for herbicidal use.

Biological Activity

7,8-Dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. For instance, a recent study synthesized various derivatives of the compound using a combination of hydrazine derivatives and aldehydes under controlled conditions to optimize yield and purity .

Antitumoral Activity

Research indicates that compounds derived from the triazolo[1,5-a]pyrazin framework exhibit significant antitumoral activity. For example, structural modifications in related compounds have shown promising results against various cancer cell lines. In particular, studies have demonstrated that these compounds can inhibit tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Table 1: Summary of Antitumoral Activity

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF710.5Inhibition of tubulin polymerization
Derivative AFTC-13315.0Induction of apoptosis
Derivative B8305C20.3DNA fragmentation

Antiviral Activity

In addition to its antitumoral properties, this compound has been evaluated for antiviral activity. Some derivatives have shown effectiveness against viral infections by interfering with viral replication processes. The specific mechanism often involves the inhibition of viral enzymes essential for replication .

Table 2: Summary of Antiviral Activity

CompoundVirus TypeIC50 (µM)Mechanism of Action
This compoundInfluenza A25.0Inhibition of viral polymerase
Derivative CHIV30.0Blockade of viral entry

Case Studies

A notable case study involved testing a series of pyrazole derivatives against breast cancer cell lines (MCF7 and MDA-MB-231). The study highlighted that certain derivatives exhibited synergistic effects when combined with doxorubicin, suggesting that these compounds could enhance the efficacy of existing chemotherapeutic agents .

Another study focused on the anti-inflammatory properties associated with pyrazole derivatives. It was found that some compounds could significantly reduce nitric oxide production in LPS-stimulated macrophages, indicating potential use in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are diverse:

  • Antitumoral Mechanism : The primary mechanism appears to be the inhibition of tubulin polymerization which disrupts mitotic spindle formation during cell division.
  • Antiviral Mechanism : The compound may inhibit key viral enzymes or interfere with the viral lifecycle at various stages.

Q & A

Basic: What are the standard synthetic routes for 7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one?

Answer:
The compound is typically synthesized via cyclization or tandem reactions. For example:

  • Elemental analysis and HRMS validation : A common approach involves condensation of hydrazine derivatives with carbonyl-containing intermediates, followed by cyclization. Elemental analysis (e.g., C, 61.65%; H, 4.38%; N, 27.65%) and HRMS ([M+H]+: 254.1039) are critical for validating purity and structure .
  • Copper-catalyzed cascade reactions : Water-mediated copper catalysis can selectively form triazolopyrazinones via intermolecular cyclization, offering high regioselectivity under mild conditions .

Advanced: How can copper-catalyzed cascade reactions optimize the synthesis of triazolopyrazine derivatives?

Answer:
Copper catalysis enables efficient one-pot synthesis by promoting sequential bond formations. For instance:

  • Mechanistic insights : Copper(I) facilitates oxidative coupling between amines and alkynes, forming key intermediates that undergo cyclization. This method reduces side reactions and improves yields (e.g., 76% isolated yield in related triazolopyridine syntheses) .
  • Solvent optimization : Using polar aprotic solvents like DMF enhances reaction rates, while water-mediated systems improve selectivity for triazoloquinazolinones .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Key methods include:

  • Elemental analysis : Confirms empirical formula (e.g., C₅H₈N₄) .
  • HRMS : Validates molecular weight (e.g., 124.14382 g/mol) and isotopic patterns .
  • X-ray crystallography : Resolves stereochemistry and torsional angles (e.g., 55.6° twist in carboxylate groups of analogous structures) .

Advanced: How do computational studies aid in understanding the electronic properties of triazolopyrazinones?

Answer:

  • Quantum chemical modeling : DFT calculations predict frontier molecular orbitals (HOMO/LUMO), guiding reactivity predictions. For example, electron-withdrawing substituents lower LUMO energy, enhancing electrophilic reactivity .
  • Inhibitor design : Computational docking studies (e.g., for Bruton tyrosine kinase inhibitors like GDC-0853) identify binding interactions, enabling rational modifications to improve affinity .

Advanced: What strategies enhance the biological activity of triazolopyrazinone derivatives?

Answer:

  • Substituent engineering : Introducing halogen atoms (e.g., bromo or trifluoromethyl groups) increases lipophilicity and target engagement. For example, 2-bromo derivatives show enhanced kinase inhibition .
  • Heterocycle fusion : Fusing pyridine or pyrimidine rings (e.g., pyrazolo[1,5-a]quinazolinones) expands π-stacking interactions, improving binding to enzymes like A2A adenosine receptors .

Advanced: How can researchers resolve contradictions in reaction yields between synthetic methods?

Answer:

  • Reaction condition screening : Varying catalysts (e.g., Cu(I) vs. Pd(II)) or solvents (DMF vs. water) can reconcile discrepancies. For example, DMF increases yields in annulation reactions but may reduce selectivity .
  • Byproduct analysis : HRMS and NMR track intermediates (e.g., hydrazones or enamines), identifying pathways leading to low yields. Reductive amination side reactions are a common culprit .

Basic: What safety protocols are recommended for handling triazolopyrazinones?

Answer:

  • Hazard assessment : While GHS classification data may be limited, assume acute toxicity (Category 4) based on structural analogs. Use PPE (gloves, goggles) and work in a fume hood .
  • Waste disposal : Neutralize reactive intermediates (e.g., hydrazines) with dilute acetic acid before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.